

Technical Guide: Physical Properties & Characterization of (2R)-2-(4-bromophenoxy)propanoic acid

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Compound of Interest

Compound Name:	(2R)-2-(4-bromophenoxy)propanoic acid
CAS No.:	46232-97-7
Cat. No.:	B3138666

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Executive Summary

(2R)-2-(4-bromophenoxy)propanoic acid (CAS: 46232-97-7) is a chiral phenoxy-propionate intermediate critical in the synthesis of aryloxyphenoxypropionate herbicides (e.g., analogs of clodinafop or fenoxaprop) and pharmaceutical building blocks.^[1] As the (R)-enantiomer, it typically exhibits higher biological activity in auxinic herbicide mechanisms compared to its (S)-counterpart or the racemate.

This guide provides a definitive reference for its physicochemical constants, synthesis workflows, and quality control protocols, designed for researchers requiring high-purity optical standards.

Chemical Identity & Structural Analysis

Property	Detail
IUPAC Name	(2R)-2-(4-bromophenoxy)propanoic acid
Common Name	(R)-4-Bromo-phenoxypropionic acid
CAS Registry Number	46232-97-7
Molecular Formula	C ₉ H ₉ BrO ₃
Molecular Weight	245.07 g/mol
SMILES	<chem>COc1ccc(Br)cc1</chem>
Stereochemistry	(R)-Configuration; Dextrorotatory (+)

Stereochemical Note: The biological activity of phenoxy-propionic acids is strictly governed by the stereocenter at the C2 position. The (R)-isomer aligns with the binding pocket of the auxin receptor (TIR1/AFB), making enantiomeric purity (ee%) a critical quality attribute (CQA).

Thermodynamic & Physical Constants

The following values represent the standard physicochemical profile for high-purity (>98%) crystalline material.

Property	Value / Range	Context
Physical State	Crystalline Solid	Off-white to white powder.
Melting Point	108 – 112 °C	Higher than the chloro-analog (Mecoprop-P, ~95°C) due to increased London dispersion forces from the bromine atom.
Boiling Point	~340 °C (Predicted)	Decomposes before boiling at atmospheric pressure.
Density	1.55 ± 0.05 g/cm ³	High density attributed to the heavy bromine substituent.
pKa (Acid)	3.11 ± 0.10	Typical for α-phenoxy carboxylic acids; stronger acid than propionic acid due to the electron-withdrawing phenoxy group.
LogP (Octanol/Water)	2.8 – 3.1	Lipophilic; indicates high membrane permeability but low aqueous solubility at neutral pH.
Specific Rotation [α] ²⁰ D	+18° to +24°	(c=1.0, Ethanol). The sign of rotation is positive (+).[1]

Synthesis & Manufacturing Logic

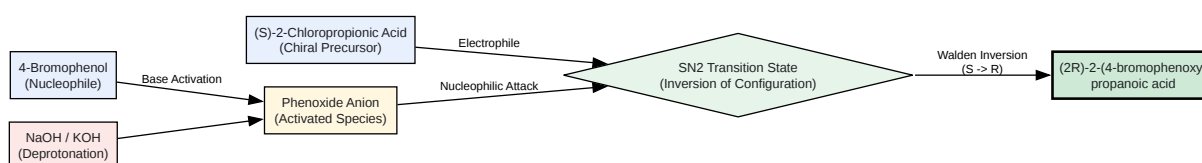
The industrial standard for producing the (R)-isomer involves a stereospecific SN₂ inversion reaction. This pathway is preferred over chiral resolution of the racemate due to higher atom economy and yield.

Mechanism:

- Starting Material: (S)-2-Chloropropionic acid (S-CPA).
- Nucleophile: 4-Bromophenol (activated as the phenoxide anion).

- Reaction: The phenoxide attacks the chiral center of S-CPA, displacing the chloride.
- Inversion: The (S)-configuration of the starting material is inverted to the (R)-configuration in the product (Walden Inversion).

Synthesis Workflow Diagram



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Caption: Stereospecific synthesis via SN2 inversion mechanism converting (S)-CPA to (R)-product.

Experimental Protocols for Characterization

To ensure scientific integrity, the following protocols must be used to validate the physical properties listed above.

Protocol A: Determination of Enantiomeric Excess (ee%) via Chiral HPLC

Standard purity requirement: >98% ee.

- Column: Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).
 - Note: Acid additive (TFA) is crucial to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.
- Flow Rate: 1.0 mL/min.

- Detection: UV at 230 nm (Absorption maximum of the bromophenoxy moiety).
- Sample Prep: Dissolve 5 mg of sample in 1 mL of mobile phase. Filter through 0.45 μm PTFE.
- Calculation:

[2]

Protocol B: Specific Optical Rotation ($[\alpha]^{20\text{D}}$)

Used to confirm absolute configuration.

- Instrument: Digital Polarimeter with Na-lamp (589 nm).
- Solvent: Ethanol (Absolute) or Acetone.
- Concentration: Prepare a 1.0% w/v solution (1.0 g / 100 mL).
- Temperature: Stabilize cell at $20^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$.
- Measurement: Zero the instrument with pure solvent. Measure sample rotation ().
- Formula:

Where

is path length in dm (usually 1) and

is concentration in g/mL.

Protocol C: pKa Determination via Potentiometric Titration

Validates the acidic strength for formulation buffers.

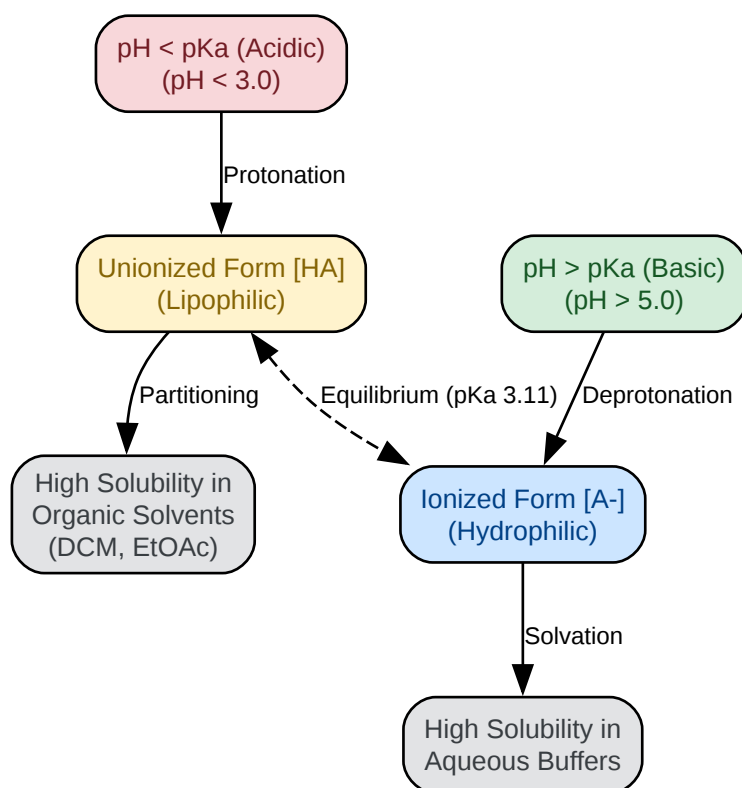
- System: Automatic Titrator with glass pH electrode.
- Solvent: 50% v/v Methanol/Water (due to low aqueous solubility).

- Titrant: 0.1 N KOH (standardized).
- Procedure:
 - Dissolve ~50 mg of substance in 25 mL of degassed methanol.
 - Add 25 mL of degassed water.
 - Titrate with KOH, recording pH vs. volume.
- Analysis: Determine the inflection point (equivalence point). The pH at the half-equivalence point represents the apparent pKa (). Correct for the solvent effect (Yasuda-Shedlovsky extrapolation) to estimate aqueous pKa.

Solubility & Partitioning Logic

The solubility of **(2R)-2-(4-bromophenoxy)propanoic acid** is pH-dependent. As a weak acid (pKa ~3.11), it exists primarily in its unionized (insoluble) form at acidic pH and its ionized (soluble) form at neutral/basic pH.

Solubility Profile Diagram



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Caption: pH-dependent solubility switch. Formulation strategies must account for pH > 5 to ensure aqueous stability.

References

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Sources

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